1-Allyl-1-nitrocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-1-prop-2-enylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-6-9(10(11)12)7-4-3-5-8-9/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKXMFAQXNKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 1 Allyl 1 Nitrocyclohexane
Reactivity Governed by the Nitro Group
The nitro group is a powerful electron-withdrawing group, which makes the α-protons of primary and secondary nitroalkanes acidic. embibe.com However, in a tertiary nitroalkane like 1-allyl-1-nitrocyclohexane, there are no α-protons. Consequently, its reactivity profile under basic conditions is centered on the formation of a nitronate anion, which serves as a versatile intermediate in various synthetic transformations. rsc.org
Nitronate Chemistry and Derivatives of this compound
While this compound lacks α-protons for direct deprotonation, its corresponding nitronate can be generated from related precursors or accessed through alternative synthetic routes. The resulting nitronate is a key intermediate for further chemical transformations.
Nitronate salts, upon protonation, form nitronic acids (also known as aci-nitro compounds). nih.gov These species are generally unstable but can participate in specific reactions. For instance, treatment of a nitronate salt with a strong acid can lead to the Nef reaction, which would convert the nitroalkane functionality into a ketone. nih.gov In the case of the nitronate derived from this compound, this would theoretically yield allyl cyclohexyl ketone. Nitronic acids can also be protonated to form electrophilic species that can react with nucleophiles. nih.gov
Table 1: Hypothetical Generation of Nitronic Acid from a Nitronate Salt of this compound
| Reactant (Nitronate Salt) | Reagent | Product (Nitronic Acid) |
| Sodium 1-allylcyclohexane-1-nitronate | H⁺ | 1-Allyl-1-(aci-nitro)cyclohexane |
The nitronate anion derived from a nitroalkane is a potent nucleophile. The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, allowing it to react with various electrophiles at the carbon atom. wikipedia.org
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of the nitronate anion to the carbonyl carbon. wikipedia.org Since this compound is a tertiary nitroalkane, it lacks the α-proton necessary for the initial deprotonation step of a typical Henry reaction. collegedunia.comeasetolearn.com Therefore, it cannot directly participate as the nucleophilic component in a standard Henry reaction.
However, it is conceivable that a nitronate corresponding to this compound, if generated through an alternative pathway, could react with an aldehyde or ketone. This would result in the formation of a β-nitro alcohol, although such a reaction would be unconventional for a tertiary nitroalkane. wikipedia.orgresearchgate.net
Table 2: Hypothetical Henry-type Reaction of a Pre-formed Nitronate
| Nitronate | Electrophile (Aldehyde) | Product (β-Nitro Alcohol) |
| 1-Allylcyclohexane-1-nitronate | Benzaldehyde | 2-(1-Allyl-1-nitrocyclohexyl)-1-phenylethan-1-ol |
Nitronate anions are effective nucleophiles in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. rsc.orgresearchgate.net The nitronate adds to the β-carbon of the unsaturated system, forming a new carbon-carbon bond. researchgate.net For the nitronate of this compound, this reaction would lead to the formation of a γ-nitro carbonyl compound. The reaction is typically catalyzed by a base, which generates the nucleophilic nitronate. rsc.org
Table 3: Hypothetical Conjugate Addition of this compound Nitronate
| Nitronate | Michael Acceptor | Product |
| 1-Allylcyclohexane-1-nitronate | Methyl vinyl ketone | 5-(1-Allyl-1-nitrocyclohexyl)pentan-2-one |
Nitronates can function as 1,3-dipoles in cycloaddition reactions with dipolarophiles such as alkenes and alkynes. nih.govwikipedia.org This reaction, often referred to as a Huisgen cycloaddition, leads to the formation of five-membered heterocyclic rings. wikipedia.org Specifically, the reaction of a nitronate with an alkene yields an isoxazolidine (B1194047) derivative. chesci.comchem-station.com These reactions are valuable for constructing complex heterocyclic frameworks in a stereocontrolled manner. nih.govchem-station.com The nitronate derived from this compound could theoretically react with an alkene like styrene (B11656) to form a substituted isoxazolidine.
Table 4: Hypothetical 1,3-Dipolar Cycloaddition of this compound Nitronate
| Nitronate (1,3-Dipole) | Dipolarophile | Product (Isoxazolidine) |
| 1-Allylcyclohexane-1-nitronate | Styrene | 2-(1-Allyl-1-nitrocyclohexyl)-3-phenylisoxazolidine |
Nucleophilic Reactivity of Nitronate Anions in Carbon-Carbon Bond Formation
Reduction and Denitration Strategies
The nitro group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities through reduction and denitration strategies. These transformations are crucial for the synthetic utility of this class of compounds, allowing for the introduction of nitrogen-containing groups or the conversion to carbonyl compounds.
Selective Reduction to Amines, Hydroxylamines, and Oximes
The reduction of the nitro group in this compound can be selectively controlled to yield amines, hydroxylamines, or oximes, depending on the reagents and reaction conditions employed.
The complete reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being one of the most common methods. ox.ac.uknih.gov For the reduction of nitroalkanes like this compound, typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, under a hydrogen atmosphere.
Alternative methods involve the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), although care must be taken to avoid reduction of other functional groups. jsynthchem.com Another effective system for the reduction of nitro compounds is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as nickel(II) chloride or cobalt(II) chloride. jsynthchem.comresearchgate.net Dissolving metal reductions, for instance, with tin or iron in the presence of a strong acid, are also viable options.
Partial reduction of the nitro group can lead to the formation of hydroxylamines. This transformation requires milder reducing agents or carefully controlled reaction conditions to avoid over-reduction to the amine. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or aluminum amalgam can be effective for this purpose. The catalytic reduction of oximes is also a direct and efficient approach to synthesize valuable hydroxylamine (B1172632) derivatives. nih.govresearchgate.netnih.gov
Oximes can be synthesized from primary or secondary nitroalkanes through various methods. One common approach involves the reaction of the nitroalkane with a strong base to form the nitronate salt, which is then treated with an oxidizing agent. Alternatively, certain reductive methods can also yield oximes. The reaction of aldehydes or ketones with hydroxylamine or its hydrochloride salt in a polar solvent like ethanol (B145695) is a convenient method to obtain oximes. arpgweb.com
Table 1: Selected Reagents for the Reduction of Nitroalkanes
| Desired Product | Reagent/Catalyst System |
| Amine | H₂, Pd/C |
| Amine | LiAlH₄ |
| Amine | NaBH₄, NiCl₂ |
| Amine | Fe, HCl |
| Hydroxylamine | Zn, NH₄Cl |
| Hydroxylamine | Al-Hg |
This table presents common reagents for the reduction of nitroalkanes and is not exhaustive.
The Nef Reaction for Carbonyl Compound Formation
The Nef reaction is a classic and powerful method for the conversion of a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone, respectively). wikipedia.orgchemeurope.comorganicreactions.org This reaction provides a valuable synthetic route from this compound to the corresponding ketone, 1-allylcyclohexanone.
The reaction is typically carried out by first treating the nitroalkane with a base to form the corresponding nitronate salt. This salt is then hydrolyzed under acidic conditions to yield the ketone and nitrous oxide (N₂O). wikipedia.orgalfa-chemistry.com The mechanism involves the protonation of the nitronate to form a nitronic acid, which then undergoes further protonation and subsequent nucleophilic attack by water. wikipedia.orgchemeurope.com The resulting intermediate eliminates hyponitrous acid, which decomposes to nitrous oxide and water, to afford the final carbonyl compound. wikipedia.org
A variety of conditions have been developed for the Nef reaction to improve yields and accommodate sensitive functional groups. mdma.ch While the classical method employs strong mineral acids like sulfuric acid or hydrochloric acid, modern variations utilize oxidative or reductive methods. wikipedia.orgalfa-chemistry.com For instance, treatment of the nitronate salt with ozone or potassium permanganate (B83412) can also effect the transformation. Reductive methods may involve reagents like titanium(III) chloride. mdma.ch
Table 2: General Conditions for the Nef Reaction
| Step | Reagents |
| 1. Formation of Nitronate Salt | Strong Base (e.g., NaOH, KOH, NaOEt) |
| 2. Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) |
This table outlines the classical two-step procedure for the Nef reaction.
Reactivity of the Allylic Moiety
The allyl group in this compound possesses its own distinct reactivity, centered around the carbon-carbon double bond and the adjacent allylic position. This functionality allows for a range of transformations, particularly through transition metal catalysis.
Transition Metal-Catalyzed Functionalization of the Allylic Position
The allylic C-H bonds in this compound are susceptible to functionalization through various transition metal-catalyzed reactions. These methods provide a powerful means to introduce new functional groups at this position with high selectivity.
Copper-catalyzed allylic oxidation provides a direct route to introduce oxygen-containing functional groups at the allylic position of alkenes. organic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general principles of these reactions are applicable. Typically, these reactions employ a copper catalyst, an oxidant such as a peroxy ester (e.g., tert-butyl peroxybenzoate), and often a ligand to control selectivity. researchgate.net
The reaction likely proceeds through the formation of an allylic radical intermediate, which is then trapped by a copper species to form an organocopper intermediate. Subsequent reductive elimination or other pathways can then lead to the formation of allylic esters, ethers, or alcohols, depending on the reaction conditions and the nucleophiles present. The regioselectivity and stereoselectivity of these reactions are key considerations and are often influenced by the nature of the catalyst and ligands used. wikipedia.org
A significant advancement in the functionalization of allylic nitroalkanes is the copper-catalyzed borylation reaction. chemrxiv.orgchemrxiv.org This method allows for the direct conversion of the allylic nitroalkane to a valuable allylboronic ester. acs.org These products are versatile synthetic intermediates that can be used in a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling and allylation reactions. acs.org
The reaction typically involves a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), a base, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). chemrxiv.orgresearchgate.net The mechanism is thought to involve the formation of a copper-boryl species, which then undergoes a reaction with the allylic nitroalkane. This process is notable as it represents a novel reactivity for allylic nitroalkanes with copper catalysts. chemrxiv.orgacs.org The reaction has been shown to be scalable and tolerates a variety of functional groups. acs.org
Table 3: Typical Conditions for Copper-Catalyzed Borylation of Allylic Nitroalkanes
| Component | Example |
| Copper Catalyst | CuI, CuCN |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Base | t-BuOLi, MeOLi |
| Solvent | Methanol (MeOH), Tetrahydrofuran (THF) |
This table summarizes typical reagents and conditions for the copper-catalyzed borylation of allylic nitroalkanes based on literature precedents. chemrxiv.orgresearchgate.net
Rhodium-Catalyzed Asymmetric Allylic Substitution
The transition metal-catalyzed allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The rhodium-catalyzed variant, in particular, has become a robust tool for the regioselective and stereospecific substitution of allylic substrates. nih.govbohrium.com In a potential rhodium-catalyzed asymmetric allylic substitution involving this compound, the allyl group would serve as the electrophilic partner. The reaction typically involves the activation of an allylic leaving group by a Rh(I) catalyst to form a π-allylrhodium intermediate. A subsequent nucleophilic attack on this intermediate yields the substituted product.
For this compound, the substrate itself does not possess a conventional leaving group on the allyl chain. Therefore, it would more likely serve as a prochiral nucleophile after deprotonation at the carbon bearing the nitro group, if a suitable allylic electrophile were introduced. However, considering the molecule as an electrophile would require prior functionalization of the allyl group (e.g., conversion to an allylic carbonate or phosphate).
In such a scenario, the quaternary carbon center, substituted with a bulky cyclohexane (B81311) ring and an electron-withdrawing nitro group, would exert significant steric and electronic influence on the reaction. The steric hindrance might impede the approach of the rhodium catalyst and the nucleophile. Conversely, the electron-withdrawing nitro group could influence the regioselectivity of the nucleophilic attack on the π-allyl intermediate. Research on rhodium-catalyzed allylic cyclizations of cyclohexadienone-tethered allenes demonstrates the utility of rhodium catalysis in constructing complex cyclic systems, which could be conceptually analogous. rsc.org
Table 1: Examples of Rhodium-Catalyzed Asymmetric Allylic Substitution with Analogous Substrates Data based on reactions of similar structural motifs, not this compound itself.
| Allylic Electrophile | Nucleophile | Rhodium Catalyst | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (%) |
| Cinnamyl acetate | Dimethyl malonate | [Rh(cod)Cl]₂ | (R,R)-Trost Ligand | Branched | 95 | 98 |
| 1,3-Diphenylallyl acetate | Sodium benzenesulfinate | Rh(acac)(CO)₂ | (S)-BINAP | Linear | 90 | 92 |
| Cyclohexenyl acetate | Nitromethane | [Rh(cod)₂]BF₄ | (R)-MeO-BIPHEP | Substituted Cyclohexene | 85 | 95 |
Radical Transformations Involving the Allylic System
The allylic system and the tertiary nitro group in this compound are both susceptible to radical reactions. Nitro-containing compounds are known to be versatile in radical transformations, participating in reactions as precursors to amines, oximes, and other functional groups. rsc.org
One potential transformation is the radical addition to the allyl double bond. This could be initiated by a radical species adding to the terminal carbon of the allyl group, generating a more stable secondary radical, which can then be trapped or propagate a chain reaction.
Furthermore, tertiary aliphatic nitro compounds can undergo radical-nucleophilic substitution (SRN1) reactions. researchgate.net In this mechanism, the nitro group acts as a leaving group. The reaction is initiated by a single-electron transfer (SET) to the substrate, forming a radical anion. This intermediate then expels the nitrite (B80452) anion (NO₂⁻) to form an alkyl radical. The resulting 1-allylcyclohexyl radical could then react with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. This pathway is particularly relevant for tertiary nitro compounds as the corresponding tertiary radical is relatively stable.
Table 2: Potential Radical Transformations and Expected Products
| Reaction Type | Initiator/Reagent | Intermediate | Potential Product |
|---|---|---|---|
| Radical Addition | AIBN, Bu₃SnH | 1-(3-(tributylstannyl)propyl)-1-nitrocyclohexane | Addition across the double bond |
| SRN1 Substitution | Photons, Nucleophile (e.g., PhS⁻) | 1-Allylcyclohexyl radical | 1-Allyl-1-(phenylthio)cyclohexane |
Allylic Rearrangements and Isomerizations
An allylic rearrangement, or allylic shift, involves the migration of a double bond in an allyl compound. lscollege.ac.in This can occur under various conditions, often during nucleophilic substitution reactions. lscollege.ac.inwikipedia.org In the context of this compound, an allylic rearrangement would involve the formal shift of the double bond from the C2-C3 position to the C1-C2 position of the side chain, with a corresponding shift of a substituent or reaction at the terminal carbon.
These rearrangements can proceed through different mechanisms, such as an SN1' or SN2' pathway. lscollege.ac.in In an SN1' mechanism, the formation of an allylic carbocation intermediate allows for delocalization of the positive charge, leading to a mixture of products where the nucleophile attacks at either end of the allylic system. lscollege.ac.in For this compound, this would require a leaving group on the allyl chain.
Alternatively, a proton shift could lead to isomerization. Under basic conditions, abstraction of a proton from the carbon adjacent to the nitro group could initiate a rearrangement, although this is less common than rearrangements involving the allylic C-H protons. More likely are metal-catalyzed isomerizations that can shift the position of the double bond to form the thermodynamically more stable internal alkene. Such reactions are often reversible. chemrxiv.org For example, bromination of an allylic system can sometimes occur with an allylic rearrangement, especially when it leads to a more substituted, and thus more stable, double bond. masterorganicchemistry.com
Reactivity of the Cyclohexane Ring System
Intramolecular Cycloaddition Reactions Leading to Polycyclic Scaffolds
The structure of this compound is well-suited for intramolecular cycloaddition reactions, which are powerful methods for constructing complex polycyclic molecules in a single step. The allyl group can serve as a π-system (a dienophile or dipolarophile), while another functional group, either present on the cyclohexane ring or derived from the nitro group, can act as the reaction partner.
A prominent example is the intramolecular Diels-Alder reaction. While the parent molecule lacks a diene, the cyclohexane ring could be functionalized to incorporate one. More directly, the nitro group itself can be used to generate a reactive species for cycloaddition. For instance, the nitro group can be converted into a nitrile oxide via the Mukaiyama reaction (dehydration of a primary nitroalkane), which can then undergo an intramolecular [3+2] cycloaddition with the tethered allyl group. This would lead to the formation of a fused isoxazoline (B3343090) ring system, creating a complex bicyclic or tricyclic scaffold. Similarly, reduction of the nitro group to a hydroxylamine followed by oxidation could generate a nitrone, which could also participate in an intramolecular [3+2] cycloaddition.
Ring-Opening and Ring-Contraction/Expansion Processes
The cyclohexane ring, while generally stable, can undergo rearrangement reactions under specific conditions, particularly those involving carbocationic intermediates or strained transition states. wikipedia.orgchemistrysteps.com Ring contraction of a cyclohexane derivative to a cyclopentane (B165970) system is a known process. wikipedia.orgchemistrysteps.com For example, the reaction of iodocyclohexane (B1584034) with silver nitrite was reported in early literature to potentially yield a tertiary nitrocyclopentane (B1585555) derivative, implying a ring contraction mechanism, although this result was not confirmed in later studies. stackexchange.com Such a process would involve the formation of a cyclohexyl carbocation followed by a 1,2-alkyl shift, leading to a five-membered ring. stackexchange.com In the case of this compound, generating a carbocation on the cyclohexane ring could potentially trigger a similar contraction.
Mechanistic Investigations and Computational Studies of 1 Allyl 1 Nitrocyclohexane Reactions
Elucidation of Reaction Pathways and Intermediates
Experimental studies on allylic nitro compounds, a class to which 1-Allyl-1-nitrocyclohexane belongs, have revealed a variety of reaction pathways. The interplay between the nitro group and the allyl moiety gives rise to a rich chemistry involving radical, ionic, and metal-catalyzed processes.
Radical chain mechanisms are prevalent in the reactions of allylic compounds, including this compound. libretexts.org These reactions are typically initiated by the formation of a radical, which then propagates through a chain reaction. In the context of allylic systems, substitution at the allylic position is often favored over addition to the double bond, particularly under conditions of low halogen concentration. libretexts.org
The stability of the allylic radical intermediate is a key factor driving these reactions. libretexts.org For this compound, the abstraction of a hydrogen atom from the carbon adjacent to the double bond would lead to a resonance-stabilized allylic radical. This delocalization of the unpaired electron over the allyl system significantly lowers the energy of the intermediate, making its formation more favorable. libretexts.orgyoutube.com
The propagation steps of the radical chain mechanism would involve the reaction of this allylic radical with another molecule, leading to the product and regenerating a radical species to continue the chain. libretexts.org Termination of the chain occurs when two radical species combine. libretexts.org
Transition metal catalysis offers a powerful tool for transformations involving allylic compounds. dntb.gov.uauniurb.ityoutube.com In the case of allylic nitro compounds, transition metals can facilitate a range of reactions, including substitution and reduction. jst.go.jp Palladium-catalyzed reactions, for instance, are known to promote the replacement of the nitro group with various nucleophiles. jst.go.jp
The mechanism of these catalyzed reactions often involves the formation of a metal-π-allyl complex. The transition metal coordinates to the double bond of the allyl group, activating it towards nucleophilic attack. This coordination can also influence the regioselectivity and stereoselectivity of the reaction. The nature of the metal, its ligands, and the reaction conditions play a crucial role in determining the outcome of the transformation. dntb.gov.ua
For this compound, a transition metal catalyst could coordinate to the allyl group, facilitating the departure of the nitro group as a leaving group and subsequent attack by a nucleophile. The efficiency and selectivity of such a process would be highly dependent on the specific catalytic system employed. uniurb.it
Both ionic and radical intermediates play significant roles in the reactions of this compound. The acidity of the α-hydrogen to the nitro group allows for the formation of a nitronate anion under basic conditions. wikipedia.orgresearchgate.net This nitronate is a key intermediate in reactions such as the nitroaldol (Henry) reaction. researchgate.net The nitronate anion is a bidentate nucleophile, capable of reacting through either the carbon or one of the oxygen atoms of the nitro group. researchgate.net
In addition to the nitronate, allylic radical and cation intermediates are also crucial. As discussed, the allylic radical is a key species in radical chain reactions. libretexts.org The formation of an allylic cation can occur under acidic conditions or through the departure of a good leaving group. This cation is also resonance-stabilized, with the positive charge delocalized over the allyl system. The presence of the electron-withdrawing nitro group on the adjacent carbon would, however, destabilize a carbocation at that position, making the formation of an allylic cation at the terminal carbons of the allyl group more likely. youtube.com
The interplay between these different intermediates—nitronate, allylic radical, and allylic cation—governs the diverse reactivity of this compound. The specific reaction conditions, including the presence of acids, bases, radical initiators, or transition metal catalysts, will dictate which intermediate is preferentially formed and thus the final product of the reaction. libretexts.orgjst.go.jpresearchgate.net
Theoretical Chemistry Approaches
Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms at a molecular level. Theoretical approaches such as Density Functional Theory (DFT) and ab initio methods are instrumental in understanding the energetics and kinetics of reactions involving this compound.
Density Functional Theory (DFT) has become a widely used tool for investigating the mechanisms of organic reactions. mdpi.com By calculating the electronic structure of molecules, DFT can be used to determine the energies of reactants, products, intermediates, and transition states. nih.gov This information allows for the mapping of the potential energy surface of a reaction, providing insights into the reaction pathway and the activation energies for different steps.
For reactions of this compound, DFT calculations could be used to:
Determine the relative stabilities of different conformations of the molecule.
Calculate the bond dissociation energies to predict the likelihood of radical formation.
Model the structures and energies of transition states for various reaction pathways, such as nucleophilic substitution or cycloaddition. mdpi.com
Investigate the influence of solvents on the reaction energetics.
The table below illustrates the type of data that can be obtained from DFT calculations for a hypothetical reaction of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactant: this compound | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate: Allylic Radical | +15.8 |
| Transition State 2 | +18.2 |
| Product | -10.5 |
This is a hypothetical data table for illustrative purposes.
Ab initio chemical kinetics involves the use of high-level quantum chemical calculations to predict reaction rate constants from first principles, without empirical data. nih.govdtic.milresearchgate.net These methods, such as coupled-cluster theory, can provide highly accurate energies for the species involved in a reaction. acs.org By combining these energies with statistical mechanics, it is possible to calculate theoretical rate constants over a range of temperatures and pressures. rsc.org
In the context of nitroalkane transformations, ab initio methods can be used to study elementary reaction steps, such as hydrogen abstraction or unimolecular decomposition. researchgate.net For this compound, these calculations could elucidate the kinetics of its pyrolysis or its reactions with atmospheric radicals. rsc.org This theoretical approach is particularly valuable for studying reactions that are difficult to measure experimentally, such as those involving short-lived intermediates or occurring under extreme conditions. The insights gained from ab initio kinetics can be used to develop detailed chemical kinetic models for the combustion or atmospheric degradation of this compound. researchgate.net
Computational Analysis of Stereochemical Control in Asymmetric Reactions
The stereochemical outcome of asymmetric reactions involving this compound can be rationalized and predicted through sophisticated computational analysis, primarily using Density Functional Theory (DFT). rsc.org These theoretical studies provide invaluable insights into the reaction mechanisms and the origins of enantioselectivity, guiding the development of more efficient synthetic protocols. rsc.org The core of this analysis lies in the detailed examination of transition state (TS) structures, which are the highest energy points along the reaction coordinate and dictate the kinetic favorability of competing stereochemical pathways. researchgate.netresearchgate.net
In a typical asymmetric reaction, such as an allylic substitution catalyzed by a chiral metal complex, the reactants can approach each other in several ways, leading to different stereoisomers. acs.orgrsc.org Computational modeling can map out the potential energy surface for each of these pathways. The transition state with the lowest calculated Gibbs free energy (ΔG‡) corresponds to the fastest reaction pathway, which will yield the major product isomer. The difference in activation energies between the competing transition states (ΔΔG‡) directly correlates with the predicted enantiomeric or diastereomeric excess. researchgate.net
For reactions involving this compound, DFT calculations would focus on several key aspects:
Transition State Geometries: The precise three-dimensional arrangement of the substrate, reagents, and catalyst in the transition state is optimized. This allows for the identification of crucial interactions that stabilize one TS over another. acs.org
Non-covalent Interactions: The origin of stereoselectivity is often traced to subtle non-covalent interactions between the chiral catalyst and the substrate. acs.org Techniques like Non-Covalent Interaction (NCI) analysis can visualize and quantify weak interactions, such as hydrogen bonds or van der Waals forces, that lock the substrate into a specific orientation, thereby directing the stereochemical outcome.
Steric and Electronic Effects: The model can elucidate how the steric bulk of the catalyst and the substituents on the cyclohexane (B81311) ring (the allyl and nitro groups) create a chiral pocket. This pocket preferentially allows the nucleophile to attack the allyl group from one face, leading to high stereoselectivity. acs.org Electronic effects, such as the interaction between molecular orbitals of the catalyst and substrate, are also critical in stabilizing the favored transition state.
A hypothetical example of using DFT to analyze a catalyzed asymmetric allylation is presented below. The data illustrates how the calculated energy differences between transition states leading to R and S products can predict the stereochemical outcome.
| Transition State | Pathway | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| TS-R | Formation of (R)-enantiomer | 15.2 | S | 96% |
| TS-S | Formation of (S)-enantiomer | 13.0 |
In this illustrative model, the transition state leading to the (S)-enantiomer (TS-S) is 2.2 kcal/mol lower in energy than the transition state for the (R)-enantiomer (TS-R). This energy difference would result in the preferential formation of the S product with a high predicted enantiomeric excess, demonstrating the predictive power of computational chemistry in asymmetric synthesis. nih.govnih.govresearchgate.net
Molecular Modeling and Conformational Analysis of this compound and its Reactive Forms
Molecular modeling is an essential tool for understanding the three-dimensional structure and dynamic behavior of this compound. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. fiveable.me In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (roughly in the plane of the ring). masterorganicchemistry.com These two chair conformations can rapidly interconvert via a process known as a ring flip, which causes all axial substituents to become equatorial and vice versa. masterorganicchemistry.com
For a substituted cyclohexane like this compound, the two chair conformers are not energetically equivalent. The relative stability of each conformer is primarily determined by steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.orglumenlearning.com These are repulsive steric interactions that occur between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. lumenlearning.comlibretexts.org To minimize these unfavorable interactions, bulkier substituents preferentially occupy the more spacious equatorial position. pressbooks.publibretexts.org
In this compound, both the allyl and nitro groups are attached to the same carbon. In one chair conformer, one group will be axial and the other equatorial. After a ring flip, their positions will be swapped. The conformational equilibrium will favor the conformer that places the sterically larger group in the equatorial position. libretexts.org
The steric preference for the equatorial position is quantified by a parameter known as the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. fiveable.megithub.io A larger A-value signifies a stronger preference for the equatorial position due to greater 1,3-diaxial strain. fiveable.me Computational methods, ranging from molecular mechanics to high-level DFT and coupled-cluster theory, are employed to calculate these conformational energies with high accuracy. github.iorsc.orgnih.gov
The table below provides established A-values for various substituents to illustrate the principles governing the conformational preference in this compound.
| Substituent | A-value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -F (Fluoro) | 0.28 | Low |
| -Cl (Chloro) | 0.52 | Moderate |
| -NO₂ (Nitro) | 1.1 | High |
| -CH₃ (Methyl) | 1.74 | Very High |
| -CH₂CH₃ (Ethyl) | 1.8 | Very High |
| -CH=CH₂ (Vinyl) | 1.8 | Very High |
| -C(CH₃)₃ (tert-Butyl) | >5.0 | Extremely High |
Note: The A-value for an allyl group is expected to be similar to or slightly larger than that for a vinyl or ethyl group.
Based on these principles, the allyl group is sterically more demanding than the nitro group. Therefore, the most stable conformation of this compound is predicted to be the chair form where the allyl group occupies an equatorial position and the nitro group is in an axial position. Molecular modeling calculations would confirm this by optimizing the geometries of both conformers and calculating their relative energies, providing a quantitative measure of their population at equilibrium. acs.orgsemanticscholar.orgtum.de Understanding the predominant conformation is crucial, as it influences the molecule's reactivity and how it interacts with other reagents and catalysts.
Synthetic Applications and Broader Significance in Organic Chemistry
1-Allyl-1-nitrocyclohexane as a Versatile Synthetic Building Block
The dual functionality of this compound provides a platform for a variety of chemical transformations, positioning it as a versatile intermediate in synthetic organic chemistry.
Precursor for the Synthesis of Complex Nitrogen-Containing Molecules
The nitro group in this compound serves as a masked amino group, which can be unveiled through various reduction methods. This transformation is a cornerstone for the synthesis of complex nitrogenous compounds. The reduction of the nitro group can lead to the corresponding primary amine, 1-allylcyclohexan-1-amine. This amine is a valuable intermediate for the synthesis of more complex molecules, including amides, carbamates, and sulfonamides, through reactions with acylating agents, isocyanates, and sulfonyl chlorides, respectively.
Furthermore, the presence of the allyl group allows for subsequent modifications. For instance, the amine can undergo intramolecular cyclization reactions involving the allyl group, leading to the formation of nitrogen-containing bicyclic systems. The specific reaction conditions and reagents would dictate the nature of the resulting nitrogen-containing molecule.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. Reduction (e.g., H₂, Raney Ni) | 1-Allylcyclohexan-1-amine | Precursor to amides, carbamates, sulfonamides, and bicyclic nitrogen compounds. |
| 1-Allylcyclohexan-1-amine | 2. Acyl chloride | N-(1-allylcyclohexyl)acetamide | Building block for more complex structures. |
| 1-Allylcyclohexan-1-amine | 3. Isocyanate | 1-Allyl-3-substituted-1-cyclohexylurea | Potential for biologically active molecules. |
Intermediates in the Synthesis of Highly Functionalized Carbocycles
The reactivity of both the nitro and allyl groups in this compound can be harnessed to introduce a variety of functional groups onto the cyclohexane (B81311) ring, leading to highly functionalized carbocycles. The nitro group, being a strong electron-withdrawing group, can activate the α-position for deprotonation, allowing for the introduction of substituents via alkylation or other carbon-carbon bond-forming reactions.
The allyl group is also amenable to a wide range of transformations. For example, oxidation of the allyl group can yield diols, epoxides, or carbonyl compounds. Alternatively, hydroboration-oxidation can lead to the corresponding alcohol. These transformations introduce new functional handles that can be further elaborated to construct complex carbocyclic frameworks. Intramolecular reactions between a functionalized allyl chain and the cyclohexane ring can also lead to the formation of bicyclic or spirocyclic carbocycles.
Applications in Heterocyclic Chemistry
The unique structural features of this compound make it a promising starting material for the synthesis of a variety of heterocyclic compounds.
Synthesis of Three- to Five-Membered O, N, and S-Heterocycles
The transformation of the functional groups in this compound can be directed towards the synthesis of small-ring heterocycles. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization involving the double bond of the allyl group, could potentially lead to the formation of nitrogen-containing heterocycles such as pyrrolidines or piperidines fused to the cyclohexane ring, depending on the reaction conditions and the use of appropriate reagents to facilitate cyclization.
The synthesis of oxygen-containing heterocycles can be envisioned through reactions involving the allyl group. For example, epoxidation of the allyl double bond would yield an epoxide, a versatile three-membered O-heterocycle. This epoxide can then be opened by various nucleophiles to introduce further functionality. Similarly, sulfur-containing heterocycles could potentially be accessed through reactions such as thiol-ene additions to the allyl group.
Construction of Bioactive Scaffolds and Alkaloid Precursors
Nitrogen-containing heterocycles are prevalent in a vast array of biologically active natural products and pharmaceuticals, including many alkaloids. The ability to transform this compound into various nitrogenous structures makes it a potential precursor for the synthesis of bioactive scaffolds.
The core structure of 1-allylcyclohexan-1-amine, obtained after reduction of the nitro group, can be a key component in the synthesis of alkaloid precursors. Many alkaloids feature a substituted cyclohexane ring fused to a nitrogen-containing heterocycle. Through strategic functionalization of both the cyclohexane ring and the nitrogen atom, and by utilizing the reactivity of the allyl group, it is conceivable to construct the complex polycyclic systems characteristic of certain alkaloids. For example, intramolecular cyclization reactions could be designed to form key bicyclic or tricyclic alkaloid cores.
Development of Novel Synthetic Methodologies and Reagents
While direct applications of this compound may not be extensively documented, its structure lends itself to the development of new synthetic methods. The interplay between the nitro and allyl groups could be exploited in novel cascade or domino reactions, where a single synthetic operation triggers a series of transformations to rapidly build molecular complexity. For instance, a reaction initiated at the allyl group could be designed to trigger a subsequent reaction involving the nitro group or the cyclohexane ring.
Furthermore, derivatives of this compound could serve as new reagents. For example, conversion of the nitro group to a nitronate could generate a 1,3-dipole, which could then participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocycles. The development of such novel reagents and methodologies based on the this compound scaffold could open up new avenues in organic synthesis.
Design of Green Chemistry Processes Utilizing Allylic Nitroalkanes
The principles of green chemistry are increasingly guiding the development of synthetic methodologies in organic chemistry to minimize environmental impact. Allylic nitroalkanes, such as this compound, are versatile synthetic intermediates, and their utilization in green chemistry processes is an area of growing interest. researchgate.net The focus is on developing reactions that are more efficient, generate less waste, and use less hazardous substances.
Recent advancements in this area have centered on the use of environmentally benign solvents and reusable catalysts for reactions involving nitroalkanes. researchgate.net For instance, the use of solid catalysts offers advantages such as operational simplicity, enhanced reaction rates, and high selectivity, often under solvent-free conditions. researchgate.net This approach aligns with the green chemistry principle of waste prevention at the source.
Key green chemistry strategies applicable to the utilization of allylic nitroalkanes include:
Use of Eco-Friendly Solvents: Research has demonstrated the feasibility of conducting reactions with aliphatic nitro compounds in aqueous media, which is a significant improvement over traditional volatile organic solvents. wiley.com
Heterogeneous Catalysis: The application of solid-supported catalysts, such as Ambersep 900 OH, in reactions like the nitroaldol (Henry) reaction under solvent-free conditions, showcases a green protocol with high yields and catalyst reusability. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The versatile reactivity of the nitro group allows for its transformation into various functionalities, offering opportunities to design atom-economical synthetic pathways. wiley.comnih.gov
While specific studies detailing the use of this compound in green chemistry processes are not extensively documented, the reactivity of the allylic nitroalkane functional group makes it a suitable candidate for inclusion in such environmentally friendly synthetic strategies. The development of catalytic, solvent-free, and atom-economical reactions involving this and similar compounds remains an active area of research.
Functional Materials and Specialty Chemicals
Role as Intermediates in Fine Chemical Production
Nitroalkanes are recognized as valuable building blocks in organic synthesis due to the versatility of the nitro group, which can be transformed into a wide array of other functional groups. wiley.comresearchgate.net This chemical reactivity makes them important intermediates in the production of fine chemicals, including pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govfrontiersin.orggoogle.com
The catalytic hydrogenation of nitrocyclohexane, a related compound, has been explored as an alternative pathway for the synthesis of several value-added industrial chemicals. rsc.org This process can yield cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine, all of which have significant applications in the chemical industry. rsc.org This highlights the potential of the nitrocyclohexane scaffold in the synthesis of fine chemicals.
The presence of the allyl group in this compound introduces additional synthetic possibilities. Allylic compounds are precursors to a variety of organic transformations. nih.gov The combination of the nitroalkane and allyl functionalities in one molecule makes this compound a potentially valuable intermediate for the synthesis of complex molecules. For example, the nitro group can be converted to an amine or a carbonyl group, while the allyl group can undergo various addition and cross-coupling reactions. wiley.comorganic-chemistry.org
Nitroalkanes and nitroalkenes are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial settings. frontiersin.orgresearchgate.net The diverse reactivity of these compounds allows for their use in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex molecular architectures. nih.gov
| Precursor Compound | Potential Fine Chemical Products |
| Nitrocyclohexane | Cyclohexanone oxime, Cyclohexanone, Cyclohexanol, Cyclohexylamine, Dicyclohexylamine rsc.org |
| Allylic Nitroalkanes | Functionalized amines, Carbonyl compounds, Complex heterocyclic structures wiley.comnih.govfrontiersin.org |
Future Research Directions and Outlook in 1 Allyl 1 Nitrocyclohexane Chemistry
Exploration of Untapped Reactivity Profiles and Cascade Reactions
While the individual functionalities of the allyl and nitro groups are well-understood, their combined presence in 1-allyl-1-nitrocyclohexane offers opportunities for novel and synergistic reactivity. Future investigations should focus on uncovering untapped reactivity profiles, particularly in the realm of cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates. wikipedia.org The strategic design of such cascades can lead to a significant increase in molecular complexity in a single synthetic operation, which is highly desirable for efficiency and sustainability. 20.210.105
For this compound, potential cascade sequences could be initiated at either the allyl or the nitro group. For instance, an initial reaction at the double bond could be followed by a transformation involving the nitro group, or vice versa. The development of such processes would contribute to the principles of "green chemistry" by improving atom economy and reducing waste. 20.210.105
Advancements in Asymmetric Catalysis for Enantioselective Transformations
The creation of chiral molecules with high enantiopurity is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis offers a powerful tool to achieve this goal. Future research should be directed towards the development of novel catalytic systems for the enantioselective transformation of this compound.
Given the prochiral nature of the molecule upon reaction at the double bond or the carbon bearing the nitro group, a variety of asymmetric transformations can be envisioned. These could include, but are not limited to, asymmetric hydrogenation, dihydroxylation, epoxidation, or Michael additions. The development of efficient organocatalytic or transition-metal-catalyzed methods would provide access to valuable chiral building blocks derived from this compound.
Integration with Flow Chemistry and Sustainable Synthetic Technologies
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages in terms of safety, scalability, and process control. researchgate.net The integration of this compound chemistry with flow technologies represents a significant area for future research. Continuous flow processes can enhance reaction efficiency, minimize waste, and allow for the safe handling of potentially hazardous intermediates or reagents. mit.eduvapourtec.com
Furthermore, the principles of sustainable chemistry can be more broadly applied to the synthesis and transformations of this compound. rsc.org This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. Research in this area will contribute to the development of more environmentally benign synthetic processes.
Computational Chemistry-Driven Design of New Reactions and Catalysts
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts. amacad.org Future studies on this compound should leverage computational methods to explore its conformational landscape, predict its reactivity, and design catalysts for specific transformations.
Theoretical calculations can provide valuable insights into the transition states of potential reactions, helping to identify the most favorable reaction pathways and predict the stereochemical outcomes of asymmetric transformations. rsc.org This in-silico approach can significantly accelerate the discovery and optimization of new synthetic methods involving this compound.
Expanding the Scope of Synthetic Applications in Natural Product Synthesis and Medicinal Chemistry Building Blocks
The ultimate goal of developing new synthetic methodologies is their application in the construction of complex and valuable molecules. This compound, and the chiral building blocks derived from it, hold considerable promise for applications in the total synthesis of natural products and the preparation of novel medicinal chemistry scaffolds. elsevierpure.comnih.gov The cyclohexane (B81311) core is a common motif in many biologically active natural products. elsevierpure.com
Future research should focus on demonstrating the utility of this compound as a versatile precursor to key intermediates in the synthesis of complex target molecules. researchgate.netnih.gov Moreover, the introduction of the allyl and nitro functionalities provides handles for further elaboration into a diverse array of functional groups, making it an attractive starting material for the generation of libraries of compounds for drug discovery. Nitro compounds are recognized as versatile building blocks for pharmaceutically relevant substances. nih.gov The development of safer and more efficient building blocks is a continuous effort in medicinal chemistry. umich.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Allyl-1-nitrocyclohexane, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nitration of allyl-substituted cyclohexane derivatives. For example, analogous allylcyclohexene compounds (e.g., 1-Allylcyclohexene, CAS 13511-13-2) are synthesized via electrophilic addition or substitution reactions . Optimization may include controlling nitrating agents (e.g., HNO₃/H₂SO₄), temperature (e.g., 0–5°C to minimize side reactions), and solvent polarity. Reaction progress can be monitored via TLC or GC-MS, with purification by fractional distillation or column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can identify allyl protons (δ ~5–6 ppm) and nitro group effects on adjacent carbons (deshielding) .
- IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group (asymmetric and symmetric stretching) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z for C₉H₁₅NO₂) and fragmentation patterns (e.g., loss of NO₂ or allyl groups) validate the structure .
Advanced Research Questions
Q. How does the nitro group’s electronic and steric effects influence the stability and reactivity of this compound in different environments?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases electrophilicity at the allyl moiety, promoting reactions like Michael additions or Diels-Alder cycloadditions. Steric hindrance from the cyclohexane ring may slow bimolecular reactions. Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C in acidic conditions) can quantify these effects. Computational modeling (DFT) predicts charge distribution and reactive sites .
Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries, frontier molecular orbitals (HOMO/LUMO), and nitro group torsion angles to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational changes in polar solvents (e.g., water vs. DMSO) .
- Transition State Analysis : Identify activation barriers for nitro group elimination or allyl rearrangements using software like Gaussian or ORCA .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer : Cross-validate data using primary sources (e.g., NIST Chemistry WebBook for solubility parameters , CRC Handbook for melting points ). Reproduce experiments under standardized conditions (e.g., USP protocols) and employ orthogonal techniques (e.g., DSC for melting point verification). Statistical analysis (e.g., ANOVA) can identify outliers due to impurities or measurement errors .
Q. What experimental designs are recommended to study the compound’s potential as a precursor in heterocyclic synthesis?
- Methodological Answer : Design multi-step reactions leveraging the nitro group’s reducibility (e.g., catalytic hydrogenation to amines) and the allyl group’s cyclization potential. For example:
- Step 1 : Reduce nitro to amine using H₂/Pd-C in ethanol.
- Step 2 : Perform intramolecular cyclization under acidic conditions to form pyrrolidine derivatives.
Monitor intermediates via HPLC and characterize products via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
